5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves multiple steps. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further functionalized to introduce the benzyl and chloroisothiazol groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties. The compound’s ability to bind to DNA and inhibit bacterial growth makes it a candidate for developing new antibiotics.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic properties.
Biological Research: It has been used in studies to understand the interaction between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with biological targets. The compound can bind to bacterial DNA, inhibiting its replication and transcription processes. This leads to the disruption of bacterial cell function and ultimately cell death . The molecular targets include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria.
Comparison with Similar Compounds
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one can be compared with other thiadiazole derivatives, such as:
4-(1,2,3-Thiadiazol-4-yl)furan derivatives: These compounds also exhibit antibacterial properties but differ in their chemical structure and specific biological activities.
1,3,4-Thiadiazole derivatives: These compounds have been studied for their antifungal and anticancer properties.
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate: This compound undergoes similar substitution reactions but has different applications in organic synthesis.
Properties
CAS No. |
918107-71-8 |
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Molecular Formula |
C12H8ClN3OS2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2 |
InChI Key |
YDYOBBFQSZVJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3 |
Origin of Product |
United States |
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